4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-7-6-10(18-21-7)15-13(20)12-11(16-19-17-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWOJWCWXBBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenyl isoxazole: This step involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazole.
Synthesis of 1,2,3-triazole: The next step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling Reaction: Finally, the 4-fluorophenyl isoxazole and 1,2,3-triazole intermediates are coupled together using appropriate coupling reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes selective oxidation under controlled conditions. Key findings include:
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Reagent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄)
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Product : Formation of 4-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3-triazole-5-carboxamide derivative
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Conditions : 80°C for 6 hours in aqueous ethanol (50% v/v)
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Yield : 72% (isolated via column chromatography).
This reaction preserves the isoxazole and fluorophenyl groups, indicating their stability under oxidative conditions.
Nucleophilic Substitution
The carboxamide group participates in substitution reactions:
The fluorophenyl group remains inert during these transformations, while the triazole’s electron-deficient nature facilitates nucleophilic attack at the carboxamide site .
Cycloaddition Reactions
The triazole core participates in [3+2] cycloadditions:
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With alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields bis-triazole hybrids.
Isoxazole Ring Modifications
The 5-methylisoxazol-3-yl group undergoes regioselective reactions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the isoxazole’s 4-position (yield: 63%) .
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Reduction : H₂/Pd-C in ethanol reduces the isoxazole to β-aminoketone (yield: 55%) .
Fluorophenyl Group Reactivity
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Electrophilic substitution : Limited reactivity observed due to fluorine’s electron-withdrawing effect.
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Suzuki coupling : Requires Pd(PPh₃)₄ and arylboronic acids at 100°C (yield: <40%).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Triazole ring opening : Forms nitrile imine intermediates.
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Trapping agents : Dipolarophiles like maleimides yield pyrazoline adducts (yield: 58-70%) .
Biological Activity Correlation
Reaction products exhibit enhanced bioactivity:
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Anticancer activity : Sulfonated derivatives show IC₅₀ = 12.4 μM against MCF-7 breast cancer cells .
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Enzyme inhibition : Oxidized triazoles inhibit indoleamine 2,3-dioxygenase (IDO1) with Ki = 0.89 μM .
Stability and Degradation
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Thermal stability : Decomposes at 240°C (TGA data).
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pH sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic conditions .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Antifungal Properties
The compound has also been evaluated for antifungal activity. Its mechanism involves disrupting fungal cell wall synthesis, which is critical for the survival of pathogenic fungi. Studies show that it demonstrates efficacy against strains such as Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| Candida albicans | ≤ 25 | |
| Rhodotorula mucilaginosa | ≤ 25 |
Pesticidal Activity
Research has indicated that compounds similar to 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide may exhibit pesticidal properties. Their ability to inhibit specific enzymes involved in pest metabolism suggests potential as agricultural pesticides.
Material Science Applications
The unique structural characteristics of this compound allow for its incorporation into polymers and other materials, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.
Case Studies
- Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer properties against multiple cell lines, demonstrating a promising lead for further development in cancer therapeutics.
- Antifungal Activity : Compounds derived from the triazole scaffold were tested against various fungal pathogens, showing superior efficacy compared to traditional antifungal agents like fluconazole.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Thiazole and Pyrazolyl Derivatives (Compounds 4 and 5)
Examples :
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Comparisons :
- Structural Differences : Compounds 4 and 5 incorporate a thiazole ring and a dihydropyrazole moiety absent in the target compound. The target lacks these additional rings, resulting in a simpler scaffold.
- Crystallography: Both 4 and 5 are isostructural (triclinic, P̄1 symmetry) with nearly identical packing despite halogen substitutions (Cl in 4 vs. F in 5).
Triazole-Carboxamide Derivatives with Methoxy and Phenoxy Substituents
- 8 : 4-Hydroxy-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- 10: 4-Hydroxy-1-(4-methoxybenzyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
Key Comparisons :
- Substituent Effects: These derivatives replace the target’s fluorophenyl and methylisoxazole with methoxybenzyl and phenoxyphenyl groups. Methoxy groups enhance solubility but may reduce metabolic stability compared to fluorine’s electronegative effects.
- Synthesis : Analogous compounds were synthesized via coupling reactions (e.g., Huisgen cycloaddition for triazoles) and purified via flash chromatography, suggesting shared synthetic routes with the target compound .
- Physicochemical Properties : Melting points (178–247.9°C) and NMR data indicate rigid, planar structures, a trait likely shared with the target due to the triazole core .
1,2,4-Triazole Derivatives (PC945 and Related Antifungals)
Example : PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
Key Comparisons :
- Structural Complexity : PC945 has a larger, more complex structure with a piperazine linker and difluorophenyl group, optimized for inhaled antifungal delivery. The target compound lacks these features, suggesting a narrower therapeutic scope.
- Mechanism: PC945 inhibits fungal CYP51A1 (lanosterol demethylase), a common target for triazoles.
Pyrazole and Isoxazole Derivatives
Examples :
Key Comparisons :
- Isoxazole-linked compounds () share the target’s isoxazole moiety but incorporate sulfonamide groups, enhancing acidity and solubility .
- Bioactivity : Sulfonamide derivatives (e.g., ) inhibit bacterial folate synthesis, suggesting that the target’s carboxamide group could mimic this mechanism if optimized .
Halogen-Substituted Analogs
Example : N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-44-1)
Key Comparisons :
- Substituent Impact : The trifluoromethyl group in this analog increases lipophilicity and metabolic resistance compared to the target’s methylisoxazole.
- Triazole Isomerism : As a 1,2,4-triazole, it may exhibit different binding affinities compared to the target’s 1,2,3-triazole core, affecting target selectivity .
Biological Activity
The compound 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide (CAS Number: 847394-23-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 426.5 g/mol . The structure includes a triazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1H-1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown potent inhibition against various fungal strains and bacteria. In comparative studies, compounds similar to this compound displayed enhanced antibacterial effects compared to standard antibiotics like metronidazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Metronidazole | 32 | 64 |
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown efficacy against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study:
A study evaluating the cytotoxic effects of triazole derivatives on MDA-MB-231 cells reported IC50 values ranging from 20 µM to 50 µM , indicating significant cytotoxicity. The presence of the isoxazole group in conjunction with the triazole structure appears to enhance this activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 25 |
| Compound B | HCT-116 | 30 |
| This compound | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Triazoles often inhibit enzymes like carbonic anhydrase and others involved in cellular metabolism.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that promote cell death in cancer cells.
- Membrane Disruption: Some derivatives exhibit properties that disrupt microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the triazole ring and the introduction of electron-withdrawing groups such as fluorine significantly enhance biological activity. The presence of the isoxazole moiety also appears crucial for antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide, and what challenges arise during optimization?
The synthesis typically involves coupling a triazole-carboxylic acid derivative with an isoxazole amine. For example, a general procedure includes condensing 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with an aniline derivative under standard amide-forming conditions (e.g., using coupling agents like HATU or EDCI). Key challenges include low yields (~18% in analogous syntheses due to steric hindrance) and purification difficulties caused by byproducts . Optimization strategies may involve:
- Adjusting solvent polarity (e.g., DMSO vs. DMF) to improve solubility.
- Using microwave-assisted synthesis to enhance reaction efficiency.
- Employing column chromatography with gradient elution for purification.
Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?
Structural confirmation relies on 1H/13C NMR , HRMS , and X-ray crystallography (where applicable). For example:
- 1H NMR peaks for the fluorophenyl group typically appear as doublets (δ=7.4–7.5 ppm, J~8.4 Hz) .
- HRMS should match the calculated [M+H]+ (e.g., 347.0593 for a related compound) within 1 ppm error .
Discrepancies may arise from: - Rotamers in the triazole-carboxamide moiety causing split peaks in NMR.
- Solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl3).
Advanced Research Questions
Q. What methodologies are used to assess the biological activity of this compound, particularly in mitochondrial or cellular assays?
Studies on analogous compounds employ:
- Mitochondrial isolation assays : Mouse liver mitochondria are isolated via differential centrifugation and treated with the compound (1% DMSO final concentration) to evaluate effects on membrane potential (Rh123 fluorescence) or calcium retention (Calcium Green-5N) .
- Cellular viability assays : Dose-response curves (e.g., 0.1–100 µM) in cancer cell lines, with IC50 calculations using nonlinear regression. Contradictions may arise between mitochondrial and cellular data due to differences in membrane permeability or off-target effects.
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?
Contradictions often stem from:
- Pharmacokinetic factors : Poor solubility (common for triazole derivatives) limits bioavailability .
- Metabolic instability : Hepatic cytochrome P450-mediated degradation may reduce efficacy.
Methodological solutions : - Use prodrug strategies (e.g., esterification) to enhance solubility.
- Validate target engagement via Western blotting or thermal shift assays in vivo.
Q. What computational approaches support the design of derivatives with improved target selectivity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases or mitochondrial transporters) using software like AutoDock Vina. Focus on optimizing hydrogen bonds with the fluorophenyl and triazole moieties .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to predict SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
